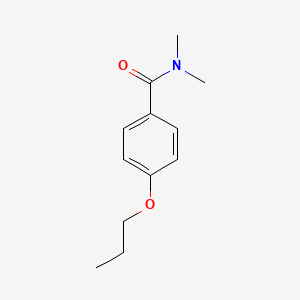![molecular formula C13H15N3O2S B5326463 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as ESI, is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. ESI has been shown to have a wide range of biological effects, making it a promising candidate for drug development and other research applications.
作用机制
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. The mechanism of action of this compound is complex and involves several pathways. This compound has been shown to inhibit the activity of several protein kinases, including Akt, JNK, and ERK. Additionally, this compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate several signaling pathways and biological processes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its potential applications in cancer therapy, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. Additionally, this compound has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
实验室实验的优点和局限性
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced on a large scale. Additionally, this compound has a wide range of biological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in laboratory experiments. This compound is a potent inhibitor of several enzymes, which can make it difficult to interpret the results of experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosing and administration regimens. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify additional targets for this compound. Finally, future studies are needed to determine the safety and toxicity of this compound in humans, which will be essential for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for biomedical research. Its potent inhibition of several enzymes and wide range of biological effects make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to identify potential applications for this compound in cancer therapy, diabetes, and cardiovascular disease.
合成方法
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline involves several steps, beginning with the reaction of 4-chlorobenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with sodium hydride and indoline-2,3-dione to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it an attractive compound for research purposes.
科学研究应用
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is the development of this compound as a cancer therapy. This compound has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potentially effective treatment for several types of cancer.
属性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-15-10-12(9-14-15)19(17,18)16-8-7-11-5-3-4-6-13(11)16/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRAEGKABOMWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326381.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326385.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)


![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)